2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of 2-aminopyridines and acetophenones under copper(I)-catalyzed aerobic oxidative conditions . The reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly employed.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenated intermediates and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated intermediates and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold, widely used in medicinal chemistry.
2-aminopyridine derivatives: Common precursors in the synthesis of imidazo[1,2-a]pyridine compounds.
Substituted imidazo[1,2-a]pyridines: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
2385687-63-6 |
---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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